(1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one, also known as TAK-659, is a novel small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound is currently under clinical investigation as a potential therapeutic agent for the treatment of hematological malignancies and solid tumors.
Mécanisme D'action
(1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one acts as a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, this compound disrupts the signaling pathways that promote cancer cell growth and survival, leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer activity in preclinical models, with minimal toxicity to normal cells. The compound has also been shown to inhibit the growth and metastasis of cancer cells in vivo, suggesting that it may have therapeutic potential for the treatment of various types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, the compound may have limitations in terms of its pharmacokinetic properties, such as bioavailability and half-life, which may affect its efficacy in vivo.
Orientations Futures
There are several potential future directions for the development of (1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one as a therapeutic agent for the treatment of cancer. These include the optimization of the compound's pharmacokinetic properties, the investigation of its efficacy in combination with other anti-cancer agents, and the identification of biomarkers that can be used to predict patient response to therapy. Additionally, further preclinical and clinical studies will be needed to fully evaluate the safety and efficacy of this compound in cancer patients.
Méthodes De Synthèse
The synthesis of (1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one involves several steps, including the reaction of 2-naphthoyl chloride with hydrazine hydrate to form 2-hydrazinyl-1-naphthalenone. The resulting compound is then reacted with 3-amino-5H-[1,2,4]triazino[5,6-b]indole to form the final product, this compound.
Applications De Recherche Scientifique
(1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one has been extensively studied in preclinical models and has shown promising results in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. The compound has been shown to inhibit the growth and survival of cancer cells by targeting key signaling pathways involved in cancer progression.
Propriétés
Formule moléculaire |
C20H14N6O |
---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
(1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one |
InChI |
InChI=1S/C20H14N6O/c27-17-10-9-12-5-1-2-6-13(12)15(17)11-21-25-20-23-19-18(24-26-20)14-7-3-4-8-16(14)22-19/h1-11,21H,(H2,22,23,25,26)/b15-11+ |
Clé InChI |
NIWKVBQXDAHVBU-RVDMUPIBSA-N |
SMILES isomérique |
C1=CC=C\2C(=C1)C=CC(=O)/C2=C/NNC3=NC4=C(C5=CC=CC=C5N4)N=N3 |
SMILES |
C1=CC=C2C(=C1)C=CC(=O)C2=CNNC3=NC4=C(C5=CC=CC=C5N4)N=N3 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=O)C2=CNNC3=NC4=C(C5=CC=CC=C5N4)N=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.